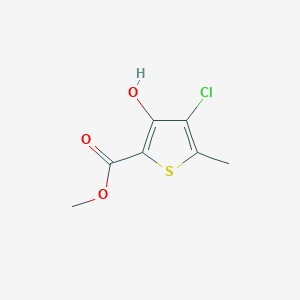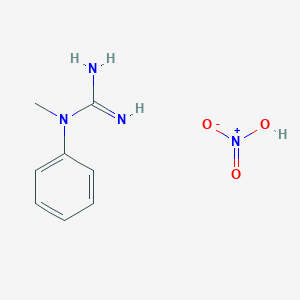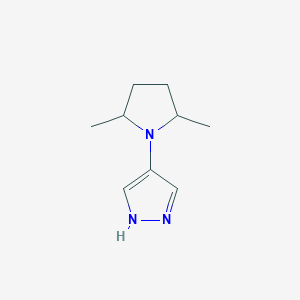
Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a methyl ester group, a hydroxyl group, a chlorine atom, and a methyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate typically begins with commercially available thiophene derivatives.
Stepwise Synthesis:
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.
Catalysis: Employed in catalytic reactions due to its unique functional groups.
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug development due to its structural similarity to biologically active thiophene derivatives.
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl, chlorine, and ester groups allows for diverse interactions with biological molecules, contributing to its potential biological activities.
類似化合物との比較
Methyl 3-hydroxy-4-chloro-2-thiophenecarboxylate: Lacks the methyl group at the 5-position.
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate: Lacks the chlorine atom at the 4-position.
Methyl 4-chloro-5-methyl-2-thiophenecarboxylate: Lacks the hydroxyl group at the 3-position.
Uniqueness: Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
113589-29-0 |
|---|---|
分子式 |
C7H7ClO3S |
分子量 |
206.65 g/mol |
IUPAC名 |
methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 |
InChIキー |
MAKSYNFEQORPNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Cl |
正規SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)




![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
